4-Hydroxy-3-methoxybenzohydrazide

Descripción general

Descripción

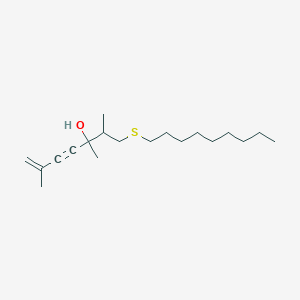

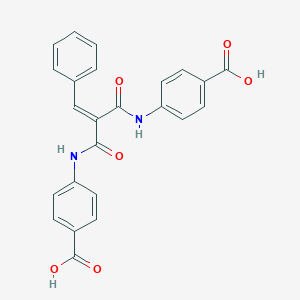

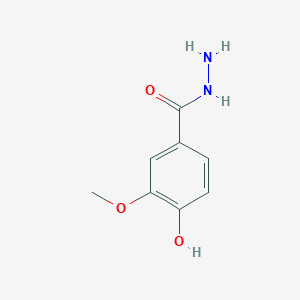

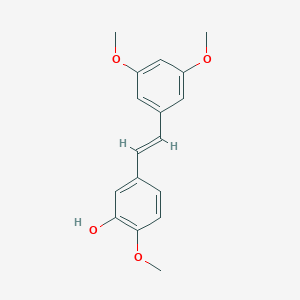

4-Hydroxy-3-methoxybenzohydrazide is a chemical compound with the CAS Number: 100377-63-7. It has a molecular weight of 182.18 and its IUPAC name is 4-hydroxy-3-methoxybenzohydrazide .

Synthesis Analysis

The synthesis of 4-Hydroxy-3-methoxybenzohydrazide involves the use of commercially available methyl 4-hydroxy-3-methoxybenzoate and hydrazine hydrate in refluxing ethanol in the presence of catalytic amounts of acetic acid under simple nucleophilic substitution reaction .Molecular Structure Analysis

The molecular structure of 4-Hydroxy-3-methoxybenzohydrazide is represented by the InChI code: 1S/C8H10N2O3/c1-13-7-4-5 (8 (12)10-9)2-3-6 (7)11/h2-4,11H,9H2,1H3, (H,10,12) and the InChI key is AWVJTGNFMZKXDN-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación

Tyrosinase Inhibitors

4-Hydroxy-3-methoxybenzohydrazide derivatives have been synthesized and evaluated as tyrosinase inhibitors . These compounds have shown significant anti-tyrosinase activities, which can be used in various applications in the food, cosmetics, and medicinal industries .

Antifungal Agents

Derivatives of 4-Hydroxy-3-methoxybenzohydrazide have shown high antifungal activity . They have been tested against phytopathogenic laccase-producing fungi such as Botrytis cinerea, Sclerotinia sclerotiorum, and Cerrena unicolor . These compounds can be useful in the protection of oilseed crops .

Anti-glycation Activity

Some 4-Hydroxy-3-methoxybenzohydrazide compounds have shown potent anti-glycation activity . This property can be useful in the treatment of diseases related to protein glycation, such as diabetes and aging-related disorders .

Molecular Docking Evaluations

The potency of 4-Hydroxy-3-methoxybenzohydrazide compounds has been supported theoretically by molecular docking evaluations . This can be useful in drug discovery and development processes .

Chemical Structure Determination

The chemical structure and functional groups of 4-Hydroxy-3-methoxybenzohydrazide co-crystals have been determined using FTIR and Raman studies . This can be useful in the field of material science and crystallography .

Synthesis of Novel Compounds

4-Hydroxy-3-methoxybenzohydrazide can be used as a base structure for the synthesis of novel compounds . These new compounds can have various applications in different fields of science .

Safety and Hazards

Mecanismo De Acción

Target of Action

The primary target of 4-Hydroxy-3-methoxybenzohydrazide is tyrosinase , a multifunctional copper-containing enzyme . Tyrosinase plays a crucial role in the production of melanin, the main pigment responsible for skin color . It is also involved in enzymatic hyperpigmentation, a process that depends on various factors including the concentration of phenolic substrates, oxygen, reactive oxygen and nitrogen species, pH, temperature, and tyrosinase .

Mode of Action

4-Hydroxy-3-methoxybenzohydrazide acts as a potent inhibitor of tyrosinase . The compound shows significant anti-tyrosinase activities, with IC 50 values of 1.58 µM . It exhibits uncompetitive inhibition towards tyrosinase, meaning it binds to the enzyme-substrate complex, reducing the rate of the reaction .

Biochemical Pathways

Tyrosinase is involved in the catalysis of the hydroxylation of tyrosine (monophenolase activity) to 3,4-dihydroxyphenylalanine (o-diphenol or DOPA), and the oxidation of DOPA to dopaquinone (o-quinone) . By inhibiting tyrosinase, 4-Hydroxy-3-methoxybenzohydrazide disrupts these pathways, affecting the production of melanin and potentially leading to skin-whitening effects .

Result of Action

The inhibition of tyrosinase by 4-Hydroxy-3-methoxybenzohydrazide leads to a decrease in melanin production . This can result in skin-whitening effects, making the compound potentially useful in the cosmetic industry . Additionally, tyrosinase has been reported to contribute to autoimmune disease, dopamine neurotoxicity, and neurodegenerative disorder , so the compound could have implications in these areas as well.

Action Environment

The action of 4-Hydroxy-3-methoxybenzohydrazide, like many biochemical reactions, can be influenced by environmental factors such as temperature, pH, and the presence of other substances . .

Propiedades

IUPAC Name |

4-hydroxy-3-methoxybenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c1-13-7-4-5(8(12)10-9)2-3-6(7)11/h2-4,11H,9H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWVJTGNFMZKXDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)NN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332831 | |

| Record name | 4-hydroxy-3-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Hydroxy-3-methoxybenzohydrazide | |

CAS RN |

100377-63-7 | |

| Record name | 4-hydroxy-3-methoxybenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of 4-Hydroxy-3-methoxybenzohydrazide and its derivatives?

A1: 4-Hydroxy-3-methoxybenzohydrazide serves as a scaffold for creating diverse hydrazone compounds by reacting with various aldehydes. These derivatives commonly exhibit a near-planar configuration due to the minimal dihedral angle between the two benzene rings connected by the hydrazone bridge. This structural feature is exemplified in compounds like (E)-N′-(5-Bromo-2-hydroxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide methanol solvate, where the dihedral angle is only 3.2(2)°. [] This near-planarity significantly influences the molecules' packing within the crystal lattice, affecting their material properties.

Q2: How do intermolecular interactions influence the crystal structures of these hydrazone compounds?

A2: The crystal structures of 4-Hydroxy-3-methoxybenzohydrazide derivatives are dominated by hydrogen bonding networks. For instance, in N′-(3-Ethoxy-2-hydroxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide monohydrate, intermolecular O—H⋯O and N—H⋯O hydrogen bonds link the molecules into a three-dimensional network. [] These intricate hydrogen bonding patterns contribute to the stability and distinct material properties of these compounds.

Q3: Are there any solvent effects observed in the crystallization of these compounds?

A3: Yes, several 4-Hydroxy-3-methoxybenzohydrazide derivatives demonstrate the incorporation of solvent molecules within their crystal structures. A prime example is 4-hydroxy-3-methoxy-N'-(2-hydroxy-naphthylidene) benzohydrazide methanol solvate, which incorporates methanol molecules during crystallization. [] These solvent molecules often participate in hydrogen bonding, further stabilizing the crystal structure and potentially influencing its properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1,3-Benzothiazol-2-yl(methyl)amino]formamide](/img/structure/B34794.png)